N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
CAS No.: 1396794-81-2
Cat. No.: VC4348122
Molecular Formula: C15H17N3O5
Molecular Weight: 319.317
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396794-81-2 |
|---|---|
| Molecular Formula | C15H17N3O5 |
| Molecular Weight | 319.317 |
| IUPAC Name | N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
| Standard InChI | InChI=1S/C15H17N3O5/c1-9-7-12(18-23-9)17-14(20)13(19)16-8-15(21,10-4-5-10)11-3-2-6-22-11/h2-3,6-7,10,21H,4-5,8H2,1H3,(H,16,19)(H,17,18,20) |
| Standard InChI Key | YGWBMLVYULOBBI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CO3)O |
Introduction
N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic organic compound belonging to the class of oxalamides. Its unique molecular structure incorporates functional groups such as a furan ring, a cyclopropyl group, and an isoxazole moiety, which are known for their significant roles in medicinal chemistry and pharmacology.
Synthesis
The synthesis of N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves several key steps:
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Starting Materials:
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A furan derivative
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Cyclopropane-containing reagents
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Isoxazole intermediates
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Reaction Steps:
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Formation of the hydroxyethyl intermediate through alkylation.
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Coupling of the oxalamide backbone with the isoxazole moiety.
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Characterization:
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Thin-Layer Chromatography (TLC) is used to monitor reaction progress.
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The final product is confirmed using NMR and MS to verify molecular structure and purity.
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Potential Applications
This compound has potential applications in medicinal chemistry due to its structural features:
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Pharmacological Potential:
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The furan ring and isoxazole group are often found in biologically active molecules, suggesting potential therapeutic uses.
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Drug Design:
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The combination of polar functional groups and hydrophobic moieties may allow it to interact with biological targets like enzymes or receptors.
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Chemical Reactivity:
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The compound may serve as a precursor for further modifications to optimize biological activity.
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Analytical Data
The compound's structural confirmation relies on advanced analytical techniques:
| Technique | Purpose |
|---|---|
| 1H NMR | Identifies hydrogen environments in the molecule. |
| 13C NMR | Confirms carbon framework connectivity. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. |
These methods ensure the synthesized product matches theoretical expectations.
Challenges and Limitations
While promising, there are some challenges associated with this compound:
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Stability Issues:
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The furan ring may undergo oxidation under certain conditions.
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Synthetic Complexity:
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Multi-step synthesis requires precise control over reaction conditions to achieve high yields.
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Limited Data Availability:
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Further experimental studies are required to explore its full pharmacological profile.
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